molecular formula C34H44N8O8 B15238904 benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B15238904
M. Wt: 692.8 g/mol
InChI Key: FBMBOOLOSRQQKL-UIOOFZCWSA-N
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Description

Benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and carbamate groups

Preparation Methods

The synthesis of benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include amino acids, benzyl chloride, and carbamate derivatives. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein modificationsAdditionally, it is used in the industry for the production of various chemical products .

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparison with Similar Compounds

When compared to similar compounds, benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate stands out due to its unique combination of functional groups and reactivity. Similar compounds include benzyl [2-(2-hydroxyethoxy)ethyl]carbamate and 2-aminobenzothiazole derivatives, which share some structural features but differ in their specific applications and reactivity .

Properties

Molecular Formula

C34H44N8O8

Molecular Weight

692.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C34H44N8O8/c1-20(2)14-26(41-34(48)49-19-22-8-5-4-6-9-22)32(47)40-25(10-7-13-38-33(36)37)31(46)39-17-29(44)42(18-28(35)43)23-11-12-24-21(3)15-30(45)50-27(24)16-23/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H2,35,43)(H,39,46)(H,40,47)(H,41,48)(H4,36,37,38)/t25-,26-/m0/s1

InChI Key

FBMBOOLOSRQQKL-UIOOFZCWSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(CC(=O)N)C(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(CC(=O)N)C(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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